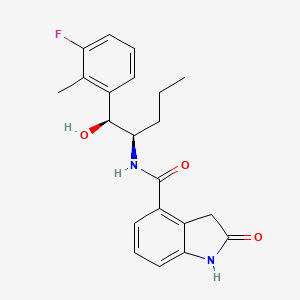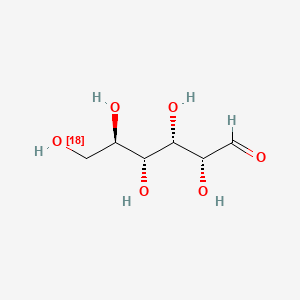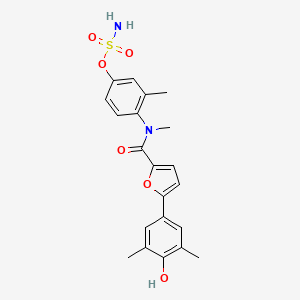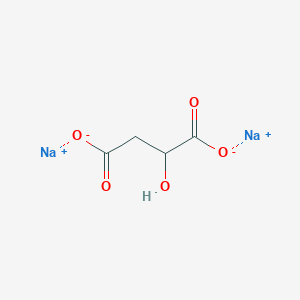
Sodium DL-malate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium DL-malate is an organic compound that serves various roles in different industries. It is the sodium salt of malic acid, a naturally occurring substance found in many fruits and vegetables. This compound is commonly used as a food additive, buffering agent, and nutritional supplement. It is known for its ability to enhance food flavor, improve texture, and regulate acidity .
准备方法
Synthetic Routes and Reaction Conditions: Sodium DL-malate is typically synthesized by neutralizing malic acid with sodium hydroxide. The reaction involves dissolving malic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often dried and packaged for use in various applications .
化学反应分析
Types of Reactions: Sodium DL-malate can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetate.
Reduction: It can be reduced to form malate.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Oxaloacetate
Reduction: Malate
Substitution: Corresponding metal malates.
科学研究应用
Sodium DL-malate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions.
Biology: It plays a role in metabolic studies, particularly in the Krebs cycle.
Industry: It is used in food and beverage industries as a flavor enhancer and acidity regulator
作用机制
Sodium DL-malate exerts its effects primarily through its role in metabolic pathways. It is involved in the Krebs cycle, where it helps in the production of energy by facilitating the conversion of malate to oxaloacetate. This process is crucial for cellular respiration and energy production . Additionally, it has been shown to influence ion transport and pH regulation within cells, which can have various physiological effects .
相似化合物的比较
- Sodium L-malate
- Sodium D-malate
- Sodium hydrogen malate
Comparison: Sodium DL-malate is unique in that it contains both the D- and L- isomers of malic acid, making it a racemic mixture. This gives it distinct properties compared to its individual isomers. For example, sodium L-malate is often used in food and beverage applications due to its natural occurrence in fruits, while sodium D-malate is less common. Sodium hydrogen malate, on the other hand, is used primarily as a buffering agent .
属性
分子式 |
C4H4Na2O5 |
|---|---|
分子量 |
178.05 g/mol |
IUPAC 名称 |
disodium;2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
InChI 键 |
WPUMTJGUQUYPIV-UHFFFAOYSA-L |
规范 SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


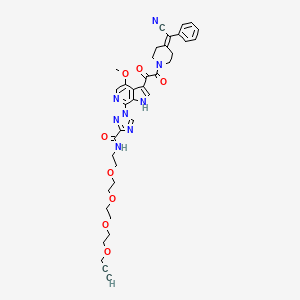
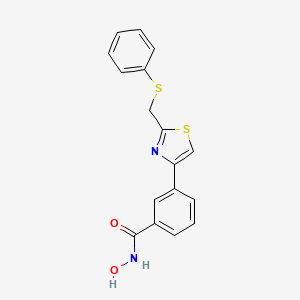
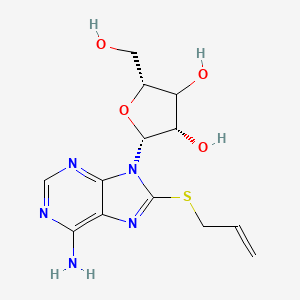
![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
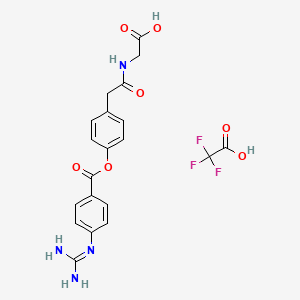
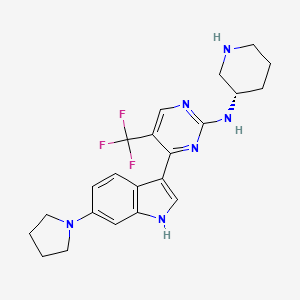
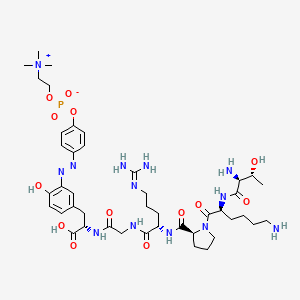
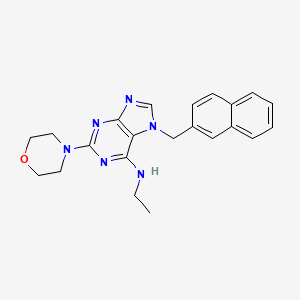
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
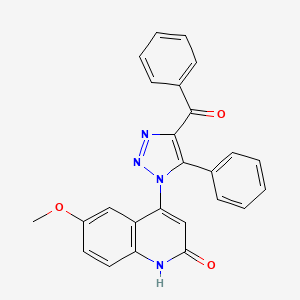
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
